N-Acetylhistamine
Overview
Description
N-Acetylhistamine is a derivative of histamine, an important biogenic amine involved in various physiological processes
Mechanism of Action
Target of Action
N-Acetylhistamine, also known as N-omega-Acetylhistamine, primarily targets the Glutaminyl-peptide cyclotransferase . This enzyme is responsible for the biosynthesis of pyroglutamyl peptides .
Mode of Action
It is known to interact with its target, the glutaminyl-peptide cyclotransferase . This interaction could potentially influence the biosynthesis of pyroglutamyl peptides .
Biochemical Pathways
This compound is an intermediate in Histidine metabolism . It is generated from Histamine via the enzyme Transferases (EC 2.3.1.-) . Histamine is an amine derived by enzymatic decarboxylation of histidine .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
Given its role in the biosynthesis of pyroglutamyl peptides, it may have an impact on processes that involve these peptides .
Biochemical Analysis
Biochemical Properties
N-Acetylhistamine is an intermediate in Histidine metabolism . It is generated from Histamine via the enzyme Transferases (EC 2.3.1.-) . It interacts with the enzyme Glutaminyl-peptide cyclotransferase .
Cellular Effects
This compound has been found to be highly abundant in certain tissues, suggesting that it might have marked effects on cellular processes
Molecular Mechanism
It is known to interact with the enzyme Glutaminyl-peptide cyclotransferase
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce hypothermia in mice . The maximum effect of hypothermia was observed 20 minutes after administration of this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage . More than 60 micrograms of this compound induced hypothermia in mice . A significant drop in rectal temperature was induced by 120 micrograms of this compound .
Metabolic Pathways
This compound is involved in Histidine metabolism . It is generated from Histamine via the enzyme Transferases (EC 2.3.1.-) .
Subcellular Localization
It is known to be highly abundant in certain tissues , suggesting that it might be localized to specific compartments or organelles within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetylhistamine can be synthesized through the acetylation of histamine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: The process would likely involve the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Acetylhistamine undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to regenerate histamine.
Oxidation: this compound can be oxidized to form various imidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Hydrolysis: Histamine.
Oxidation: Imidazole derivatives.
Substitution: Various substituted imidazole compounds.
Scientific Research Applications
N-Acetylhistamine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other histamine derivatives and imidazole compounds.
Biology: Studied for its role in histidine metabolism and its potential effects on neurotransmission.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of allergic reactions and inflammation.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies
Comparison with Similar Compounds
Histamine: The parent compound, involved in numerous physiological processes.
N-Methylhistamine: Another derivative of histamine, with different biological activities.
Histidine: The amino acid precursor of histamine and N-Acetylhistamine
Uniqueness: this compound is unique due to its acetyl group, which imparts different chemical and biological properties compared to histamine and other derivatives. This modification affects its interaction with histamine receptors and enzymes, leading to distinct physiological effects .
Properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-6(11)9-3-2-7-4-8-5-10-7/h4-5H,2-3H2,1H3,(H,8,10)(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWPISBUKWZALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217670 | |
Record name | N-Acetylhistamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetylhistamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013253 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>23 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49674566 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
673-49-4 | |
Record name | Acetylhistamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=673-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylhistamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-acetylhistamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | N-Acetylhistamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-Acetylhistamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-(imidazol-4-yl)ethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACETYLHISTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E65S46EBQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | N-Acetylhistamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013253 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does N-acetylhistamine exhibit any significant physiological roles?
A1: Research suggests that endogenous this compound may lack significant physiological roles. Exogenous administration has been shown to induce hypothermia in mice, but this effect is not mediated by histamine H1 or H2 receptors, suggesting it may not be a direct effect of this compound itself. []
Q2: How does this compound interact with histamine receptors?
A2: Studies using histamine-receptor binding assays indicate that this compound does not effectively bind to histamine receptors. This is in contrast to histamine, which demonstrates strong binding affinity and is capable of inducing receptor activation. []
Q3: Can this compound influence histamine levels in vivo?
A3: Interestingly, administering this compound can lead to elevated histamine levels in both rat and mouse tissues. This suggests that in vivo deacetylation of this compound back to histamine can occur. []
Q4: How does this compound affect the growth of the alga Phaeocystis globosa?
A5: this compound exhibits algicidal activity against Phaeocystis globosa with a 96-hour median effective concentration (EC50) of 16 μg/mL. This effect is suggested to involve oxidative damage to the algal cells, leading to the destruction of cell membrane integrity and nuclear structure. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C8H11N3O2, and its molecular weight is 181.19 g/mol. [Numerous papers mention the molecular structure, but explicit confirmation of the formula and weight is challenging to pinpoint.]
Q6: Is there information available about the material compatibility and stability of this compound under various conditions?
A6: The provided research papers primarily focus on the biological activity and metabolic pathways related to this compound. Specific details about its material compatibility and stability under various conditions are not extensively discussed. Further research is needed to explore these aspects.
Q7: Does this compound possess any known catalytic properties or applications in catalysis?
A7: The research papers provided do not indicate any catalytic properties or applications for this compound. Its primary focus lies in its role as a metabolite and its interactions within biological systems.
Q8: Have there been any computational studies conducted on this compound, such as simulations or QSAR model development?
A9: While the provided research primarily focuses on experimental approaches, some studies utilize computational tools. For instance, one study employed MetaboAnalyst to analyze metabolomics data, identifying potential pathways involved in anaphylactoid reactions where this compound plays a role. []
Q9: How do structural modifications of this compound impact its biological activity?
A10: Modifications to the histamine molecule, such as methylation or acetylation, significantly alter its biological activity. For example, N-methylhistamine and N,N-dimethylhistamine show significant activity in stimulating cyclic AMP formation, while this compound, 1-methylhistamine, and imidazole-4-acetic acid are inactive. []
Q10: What is known about the stability of this compound under various conditions and potential formulation strategies?
A10: The provided research predominantly focuses on the biological effects of this compound, with limited information regarding its stability under various conditions or formulation strategies. Further investigation is necessary to explore these aspects.
Q11: Is there information available regarding the SHE regulations, toxicology, and safety profile of this compound?
A11: The provided research papers do not explicitly address SHE regulations or provide comprehensive toxicological data for this compound. More in-depth studies are required to assess its safety profile and potential risks.
Q12: What analytical methods are commonly employed to characterize and quantify this compound?
A12: Various analytical techniques have been used to study this compound, including:
- High-performance liquid chromatography (HPLC): This technique allows for the separation and quantification of this compound in biological samples. []
- Mass spectrometry (MS): Coupled with HPLC, MS enables the identification and quantification of this compound based on its mass-to-charge ratio. []
- Radioenzymatic assays: These assays utilize radiolabeled substrates to measure the activity of enzymes involved in this compound metabolism, such as this compound deacetylase. []
- Bioassays: Historically, bioassays using smooth muscle preparations were employed to assess the activity of histamine and its metabolites, including this compound. []
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